molecular formula C13H23ClN2O B1482715 2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one CAS No. 1357454-01-3

2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one

Cat. No. B1482715
CAS RN: 1357454-01-3
M. Wt: 258.79 g/mol
InChI Key: MWHPUUHMKCXALZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one”, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H23ClN2O . Its average mass is 258.788 Da and its monoisotopic mass is 258.149902 Da .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 239.1 . It is stored at room temperature and is available in powder form . Its melting point is between 135-138°C .

Scientific Research Applications

Synthesis and Characterization

  • 2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one is used as a key intermediate in the synthesis of various compounds. For instance, Ji et al. (2017) developed a method to prepare 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one using 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole, which is a promising agricultural fungicide. This method is noted for its high yield and purity, suitable for industrial applications (H. Ji, Ya Niu, Dongming Liu, Weidong Wang, & Chuanbo Dai, 2017).

Antibacterial Activity

  • Compounds derived from this compound have been investigated for their antibacterial properties. For example, Ram C.Merugu, D.Ramesh, and B.Sreenivasulu (2010) conducted a study on benzyl piperazine with pyrimidine and isoindolinedione, indicating potential antibacterial activity (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).

Anticancer Activity

  • Research has also been conducted on the potential anticancer applications of derivatives of this compound. Jiang, Xu, and Wu (2016) synthesized new derivatives and evaluated them for anticancer activity, finding moderate-to-potent antiproliferative activities against various cancer cell lines (Jun Jiang, Feng Xu, & Han-gui Wu, 2016).

Molecular Structures and Solid-State NMR Correlations

Safety and Hazards

The compound “2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one” has several hazard statements including H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-1-(4-cycloheptylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O/c14-11-13(17)16-9-7-15(8-10-16)12-5-3-1-2-4-6-12/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHPUUHMKCXALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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